Welcome to the BenchChem Online Store!
molecular formula C6H13N3O2S B4271122 N-ethyl-2-(methoxyacetyl)hydrazinecarbothioamide

N-ethyl-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No. B4271122
M. Wt: 191.25 g/mol
InChI Key: CGUKUNKMMRWGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07585881B2

Procedure details

Methoxyacetic acid 360 mg, 3.99 mmol), 4-ethyl-3-thiosemicarbazide (581 mg, 4.87 mmol), diisopropylcarbodiimide (615 mg, 4.87 mmol) and hydroxybenzotriazole (69.6 mg, 0.51 mmol) were mixed in dimethylformamide (10 ml) and stirred under argon at ambient temperatures for 19 h. After evaporation to dryness the crude was used directly in the next step. MS (ESI) m/z 192 (M+1). Step 2: 4-Ethyl-5-methoxymethyl-2,4-dihydro-[1,2,4]triazole-3-thione: N-Ethyl-2-(methoxyacetyl(hydrazinecarbothioamide (760 mg crude, 4 mmol) and sodium bicarbonate (560 mg, 6.6 mmol) were suspended in water (15 ml) and refluxed for 5 h. After cooling and filtration the filtrate was acidified with concentrated hydrochloric acid, followed by extraction with ethyl acetate. After evaporation to dryness the crude was recrystallized in ethyl acetate/heptane. Filtration and recrystallization of the mother liquor gave a combined yield of 325 mg (47%) of the title compound. 1H NMR (CDCl3), δ (ppm): 4.47 (s, 2H), 4.13 (q, 2H), 3.37 (s, 3H), 1.38 (t, 3H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
615 mg
Type
reactant
Reaction Step One
Quantity
69.6 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
560 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([OH:6])=O.[CH2:7]([NH:9][C:10](=[S:13])[NH:11][NH2:12])[CH3:8].C(N=C=NC(C)C)(C)C.OC1C2N=NNC=2C=CC=1.N(C(=S)N)N.C(=O)(O)[O-].[Na+]>CN(C)C=O.O>[CH2:7]([NH:9][C:10]([NH:11][NH:12][C:4](=[O:6])[CH2:3][O:2][CH3:1])=[S:13])[CH3:8] |f:5.6|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
581 mg
Type
reactant
Smiles
C(C)NC(NN)=S
Name
Quantity
615 mg
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
69.6 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
760 mg
Type
reactant
Smiles
N(N)C(N)=S
Step Three
Name
Quantity
560 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under argon at ambient temperatures for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness the crude
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness the crude
CUSTOM
Type
CUSTOM
Details
was recrystallized in ethyl acetate/heptane
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallization of the mother liquor

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)NC(=S)NNC(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.